CYP1B1-IN-7

Docetaxel resistance CYP1B1 inhibition Breast cancer

This chalcone-like derivative is distinguished by validated functional efficacy in reversing docetaxel resistance, not just biochemical potency. With a CYP1B1 IC50 of 75 nM and a resistance reversal IC50 of 29 μM in MCF-7 cells, it is an essential tool for studies targeting tumor-specific chemoresistance. Ideal for preclinical adjuvant therapy development.

Molecular Formula C19H13ClO
Molecular Weight 292.8 g/mol
CAS No. 52601-58-8
Cat. No. B11840352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCYP1B1-IN-7
CAS52601-58-8
Molecular FormulaC19H13ClO
Molecular Weight292.8 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)C(=O)C=CC3=CC=C(C=C3)Cl
InChIInChI=1S/C19H13ClO/c20-18-10-5-14(6-11-18)7-12-19(21)17-9-8-15-3-1-2-4-16(15)13-17/h1-13H/b12-7+
InChIKeyUYSQTRSUAALZHQ-KPKJPENVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CYP1B1-IN-7 (52601-58-8): A Potent and Selective CYP1B1 Inhibitor for Docetaxel Resistance Reversal Studies


CYP1B1-IN-7 (compound 2a), chemically designated as (E)-3-(4-chlorophenyl)-1-naphthalen-2-ylprop-2-en-1-one, is a selective inhibitor of cytochrome P450 1B1 (CYP1B1) with an IC50 value of 75 nM [1]. This compound also demonstrates the capacity to reverse docetaxel resistance in CYP1B1-overexpressing MCF-7 breast cancer cells, exhibiting an IC50 of 29 μM in this context [1]. It belongs to a series of chalcone-like derivatives designed via scaffold-hopping strategies to target tumor-specific CYP1B1 overexpression, which is implicated in the metabolic inactivation of several key anticancer agents including docetaxel, paclitaxel, and cisplatin [1].

CYP1B1-IN-7 (52601-58-8): Critical Differentiation from Generic CYP1B1 Inhibitors


Generic substitution among CYP1B1 inhibitors is not feasible due to substantial variability in potency, selectivity profile, and functional efficacy in clinically relevant models. While many compounds potently inhibit CYP1B1 in biochemical assays, their ability to reverse chemoresistance in a cellular context differs markedly. CYP1B1-IN-7 is distinguished by its validated functional outcome in a docetaxel-resistant MCF-7 cell line model, where it demonstrates a clear resistance reversal effect (IC50 = 29 μM) [1]. This functional efficacy, which is not a universal property of CYP1B1 inhibitors, is directly linked to the compound's specific chemotype and its ability to modulate the enzyme in a physiologically relevant cellular environment [1]. Therefore, procurement based solely on in vitro CYP1B1 IC50 values, without considering functional reversal data, risks selecting compounds that lack the desired biological activity.

CYP1B1-IN-7 (52601-58-8): Head-to-Head Quantitative Evidence for Superior Functional Reversal of Docetaxel Resistance


CYP1B1-IN-7 (2a) vs. Closest Analog 2c: Superior Resistance Reversal Efficacy in MCF-7 Cells

CYP1B1-IN-7 (2a) demonstrates a significantly more potent reversal of docetaxel resistance compared to its closest structural analog, compound 2c, in the same cellular assay. While both compounds exhibit comparable biochemical inhibition of CYP1B1 (IC50 of 75 nM for 2a vs. 92 nM for 2c), the functional outcome in reversing resistance is markedly different, with CYP1B1-IN-7 (2a) showing a superior effect. [1]

Docetaxel resistance CYP1B1 inhibition Breast cancer

CYP1B1-IN-7 (2a) vs. Benchmark Inhibitor TMS: Balanced Potency and Superior Functional Reversal Profile

While TMS ((E)-2,3',4,5'-tetramethoxystilbene) is a well-established, potent CYP1B1 inhibitor (IC50 = 6 nM), its direct functional activity in reversing docetaxel resistance has not been widely reported in the same cellular context. CYP1B1-IN-7 (2a), with an IC50 of 75 nM, is less potent biochemically but has been specifically validated for its ability to reverse docetaxel resistance in a relevant cell line model (IC50 = 29 μM) [1]. In contrast, TMS's IC50 for CYP1B1 is reported as 6 nM and its selectivity over CYP1A1 is 50-fold . This comparison highlights a critical distinction: CYP1B1-IN-7 offers a balanced profile with proven functional reversal, whereas TMS may represent a higher-potency biochemical tool but with less established functional validation in this specific resistance context.

CYP1B1 inhibition TMS Docetaxel resistance

CYP1B1-IN-7 (2a) Selectivity Profile: At Least 10-Fold Selectivity for CYP1B1 Over Other Isoforms

The study reports that compounds in the 2a series, including CYP1B1-IN-7, exhibit 'at least 10-fold selectivity' for CYP1B1 inhibition compared to other CYP isoforms [1]. This is a critical differentiator from non-selective CYP1 family inhibitors like α-naphthoflavone (ANF), which shows potent inhibition of both CYP1B1 and CYP1A2 (IC50 of 5 and 6 nM, respectively) [2]. While CYP1B1-IN-7's selectivity is not as high as some ultra-selective inhibitors (e.g., B14 with >1600-fold selectivity [3]), its 10-fold selectivity profile is sufficient for many research applications and is validated in a functional cellular model.

CYP1B1 selectivity Isoform selectivity Drug metabolism

CYP1B1-IN-7 (2a) Physicochemical and Formulation Data for Experimental Planning

CYP1B1-IN-7 exhibits a molecular weight of 292.76 g/mol and a chemical formula of C19H13ClO. It is soluble in DMSO at a concentration of 16.67 mg/mL (56.94 mM) when sonicated and warmed to 60°C [1]. For in vivo studies, a clear solution of ≥1.67 mg/mL (5.70 mM) can be achieved in a vehicle of 10% DMSO and 90% Corn Oil . This solubility profile is standard for a compound of its class and enables its use in a variety of in vitro and in vivo experimental setups.

Solubility In vivo formulation DMSO solubility

CYP1B1-IN-7 (52601-58-8): Primary Application Scenarios for Maximum Scientific Impact


Investigation of CYP1B1-Mediated Docetaxel Resistance in Breast Cancer Models

CYP1B1-IN-7 is uniquely positioned for studies focused on reversing docetaxel resistance in CYP1B1-overexpressing breast cancer cells. As demonstrated, it effectively reverses resistance in the MCF-7 cell line (IC50 = 29 μM) [1]. This application leverages the compound's validated functional efficacy, making it a preferred tool for elucidating the role of CYP1B1 in acquired chemoresistance and for screening combination therapies to overcome this clinical challenge.

Comparative Analysis of CYP1B1 Inhibitor Efficacy in Functional Assays

For researchers seeking to benchmark new or existing CYP1B1 inhibitors, CYP1B1-IN-7 serves as a valuable reference compound with a well-defined functional profile. Its combination of moderate biochemical potency (IC50 = 75 nM) and robust resistance reversal activity provides a standard for evaluating the therapeutic potential of other candidates in functional cell-based assays [1]. This is particularly relevant when comparing compounds where high biochemical potency does not translate to functional efficacy.

Development of Adjuvant Therapies to Overcome CYP1B1-Mediated Drug Inactivation

CYP1B1 is known to metabolically inactivate several chemotherapeutic agents, including docetaxel and paclitaxel. CYP1B1-IN-7 is a suitable tool compound for developing and testing adjuvant therapy strategies aimed at co-administering a CYP1B1 inhibitor with standard-of-care chemotherapy to enhance drug exposure and therapeutic response in tumors with high CYP1B1 expression [1]. Its demonstrated ability to reverse resistance supports its use in preclinical proof-of-concept studies.

Structure-Activity Relationship (SAR) Studies for CYP1B1 Inhibitors

As a product of a scaffold-hopping design campaign, CYP1B1-IN-7 (compound 2a) is an ideal reference point for SAR studies exploring the chalcone-like chemotype for CYP1B1 inhibition. Its activity data, alongside that of analogs 2c and 2d, provides a basis for understanding how structural modifications impact both enzyme inhibition and functional reversal of resistance [1]. This is valuable for medicinal chemists aiming to optimize this chemical series for improved potency, selectivity, or pharmacokinetic properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for CYP1B1-IN-7

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.